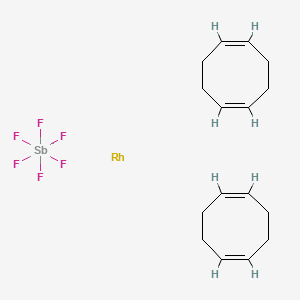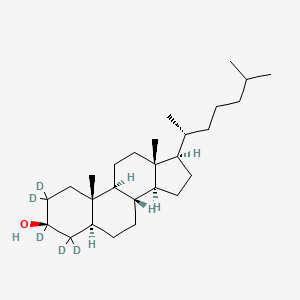
(S)-alpha-tert-Butyl-1-naphthylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-tert-Butyl-1-naphthylmethylamine is a chiral amine compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring a naphthyl group and a tert-butyl group, makes it an interesting subject for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-tert-Butyl-1-naphthylmethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthaldehyde and tert-butylamine.
Reductive Amination: The key step involves the reductive amination of 1-naphthaldehyde with tert-butylamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-tert-Butyl-1-naphthylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-alpha-tert-Butyl-1-naphthylmethylamine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (S)-alpha-tert-Butyl-1-naphthylmethylamine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
®-alpha-tert-Butyl-1-naphthylmethylamine: The enantiomer of the compound, with similar but distinct properties.
1-Naphthylmethylamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
tert-Butylamine: A simpler amine without the naphthyl group, used in various chemical reactions.
Uniqueness
(S)-alpha-tert-Butyl-1-naphthylmethylamine is unique due to its chiral nature and the presence of both naphthyl and tert-butyl groups, which confer specific chemical reactivity and biological activity not found in its simpler analogs.
Properties
CAS No. |
324034-56-2 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H19N/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,16H2,1-3H3 |
InChI Key |
FQTPRCXAYUOOGA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)




![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)

![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)

![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053278.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)

